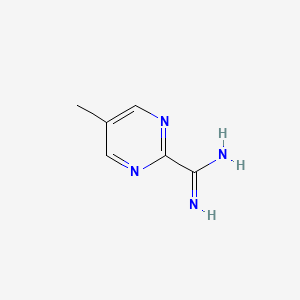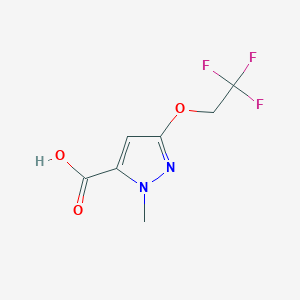
(2R,3S)-3-(5-Methylpyrimidin-2-yl)butane-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S)-3-(5-Methylpyrimidin-2-yl)butane-2-sulfonamide is a chemical compound known for its role as an apelin receptor agonist. This compound has garnered attention due to its potential therapeutic applications in treating various cardiovascular and neurological diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-(5-Methylpyrimidin-2-yl)butane-2-sulfonamide involves several steps. One common method includes the reaction of 2,6-dimethoxyaniline with thiophosgene under ice cooling, followed by stirring at room temperature to form the intermediate compound . This intermediate is then subjected to further reactions to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and stringent quality control measures to maintain consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S)-3-(5-Methylpyrimidin-2-yl)butane-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like sodium hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Sodium hydride, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .
Aplicaciones Científicas De Investigación
(2R,3S)-3-(5-Methylpyrimidin-2-yl)butane-2-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its role in cellular signaling pathways and its effects on cell proliferation and differentiation.
Medicine: Investigated for its potential therapeutic applications in treating cardiovascular diseases, neurological disorders, and metabolic conditions.
Mecanismo De Acción
The compound exerts its effects by acting as an agonist of the apelin receptor (APJ). This receptor is a G protein-coupled receptor involved in various physiological processes, including cardiovascular function, fluid homeostasis, and energy metabolism. By binding to the apelin receptor, (2R,3S)-3-(5-Methylpyrimidin-2-yl)butane-2-sulfonamide activates downstream signaling pathways, leading to its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
CMF019: Another potent agonist of the apelin receptor with G protein bias.
BMS-986224: An orally active, potent, and selective APJ receptor agonist.
Apelin-12 acetate: A high-affinity agonist of the APJ receptor.
Uniqueness
(2R,3S)-3-(5-Methylpyrimidin-2-yl)butane-2-sulfonamide is unique due to its specific binding affinity and efficacy as an apelin receptor agonist. Its distinct chemical structure allows for targeted activation of the receptor, making it a valuable compound for therapeutic research .
Propiedades
Fórmula molecular |
C9H15N3O2S |
|---|---|
Peso molecular |
229.30 g/mol |
Nombre IUPAC |
(2R,3S)-3-(5-methylpyrimidin-2-yl)butane-2-sulfonamide |
InChI |
InChI=1S/C9H15N3O2S/c1-6-4-11-9(12-5-6)7(2)8(3)15(10,13)14/h4-5,7-8H,1-3H3,(H2,10,13,14)/t7-,8-/m1/s1 |
Clave InChI |
YUIKNUZUIYLZCA-HTQZYQBOSA-N |
SMILES isomérico |
CC1=CN=C(N=C1)[C@H](C)[C@@H](C)S(=O)(=O)N |
SMILES canónico |
CC1=CN=C(N=C1)C(C)C(C)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Bromo-2-(3-(trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B15227324.png)


![(1R,2S)-2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol](/img/structure/B15227339.png)

![tert-Butyl 9-amino-1-methyl-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B15227355.png)

![(R)-4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B15227371.png)
![6-Chloro-3-(chloromethyl)-4H-indeno[2,1-d]isoxazole](/img/structure/B15227396.png)


![3',4',5'-Trimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B15227417.png)
